molecular formula C23H17N3O2 B1188607 9-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]-9H-fluorene-9-carbohydrazide

9-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]-9H-fluorene-9-carbohydrazide

Cat. No.: B1188607
M. Wt: 367.4g/mol
InChI Key: HZYBYSFMWNLSCP-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-hydroxy-N’-(1H-indol-3-ylmethylene)-9H-fluorene-9-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-hydroxy-N’-(1H-indol-3-ylmethylene)-9H-fluorene-9-carbohydrazide typically involves the condensation reaction between 9-hydroxy-9H-fluorene-9-carbohydrazide and an indole-3-carbaldehyde derivative. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. Solvents such as ethanol or methanol are commonly used.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may convert the hydrazide group into an amine.

    Substitution: The indole ring can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of halogen or nitro groups on the indole ring.

Scientific Research Applications

Chemistry

In chemistry, 9-hydroxy-N’-(1H-indol-3-ylmethylene)-9H-fluorene-9-carbohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential. Structure-activity relationship (SAR) studies could help in optimizing its pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-hydroxy-N’-(1H-indol-3-ylmethylene)-9H-fluorene-9-carbohydrazide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety could play a crucial role in binding to these targets, while the hydrazide group might be involved in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    9-hydroxy-9H-fluorene-9-carbohydrazide: Lacks the indole moiety, which may result in different chemical and biological properties.

    Indole-3-carbaldehyde derivatives: These compounds contain the indole moiety but lack the fluorene and hydrazide groups.

Uniqueness

The combination of the fluorene, indole, and hydrazide groups in 9-hydroxy-N’-(1H-indol-3-ylmethylene)-9H-fluorene-9-carbohydrazide makes it unique. This structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H17N3O2

Molecular Weight

367.4g/mol

IUPAC Name

9-hydroxy-N-[(E)-1H-indol-3-ylmethylideneamino]fluorene-9-carboxamide

InChI

InChI=1S/C23H17N3O2/c27-22(26-25-14-15-13-24-21-12-6-3-7-16(15)21)23(28)19-10-4-1-8-17(19)18-9-2-5-11-20(18)23/h1-14,24,28H,(H,26,27)/b25-14+

InChI Key

HZYBYSFMWNLSCP-AFUMVMLFSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)NN=CC4=CNC5=CC=CC=C54)O

Origin of Product

United States

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